![molecular formula C15H12ClN5 B2453014 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-07-4](/img/structure/B2453014.png)
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Description
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound with the following molecular formula: C15H12ClN5 . It belongs to the class of 1,2,4-triazine derivatives, which are six-membered heterocyclic compounds containing three nitrogen atoms in their structure . These compounds have been found to exhibit a wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, and more .
Synthesis Analysis
- Sztanke et al. synthesized novel fused 1,2,4-triazine aryl derivatives with potential antitumoral properties .
- K. Sztanke and colleagues synthesized 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1,2,4]triazines and tested them for pharmacological activity .
- Other studies have explored the antimicrobial properties of quinazolinones derivatives fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings .
Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is depicted below:
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, with a selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Anti-Inflammatory and Analgesic Properties
While not directly studied for this compound, related 1,2,4-triazine derivatives have been investigated for their anti-inflammatory and analgesic effects. Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines demonstrated such activities .
Antifungal Potential
Although specific data for our compound are scarce, it’s worth exploring its antifungal properties. Novel benzo[4,5]triazine derivatives have shown antifungal activity, and our compound might exhibit similar effects .
Metal Chelation and Coordination Chemistry
Given the presence of nitrogen atoms in the triazine and benzimidazole moieties, our compound may exhibit metal chelation properties. Exploring its coordination chemistry with transition metals could yield interesting results.
properties
IUPAC Name |
4-(2-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-2-1-5-9(10)13-19-14(17)20-15-18-11-7-3-4-8-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIOPDOCKHPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
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